molecular formula C10H7F2NO B572822 1-(Difluoromethoxy)isoquinoline CAS No. 1261636-30-9

1-(Difluoromethoxy)isoquinoline

Cat. No. B572822
M. Wt: 195.169
InChI Key: STZHAPUBIHSVEB-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)isoquinoline is a chemical compound with the molecular formula C10H7F2NO . It’s a derivative of isoquinoline, a structural isomer of quinoline, which is a nitrogen-containing heteroaromatic compound .


Synthesis Analysis

The synthesis of isoquinoline derivatives has been a topic of interest in organic chemistry due to their structural diversity and therapeutic importance . The Bischler–Napieralski reaction, a method for 1-substituted 3,4-dihydroisoquinolines directed toward isoquinoline synthesis, has been effective for the synthesis of functionalized fluoroisoquinolines .


Molecular Structure Analysis

Isoquinoline is a bicyclic aromatic heterocycle, which consists of a benzene ring fused to a pyridine ring . The addition of the difluoromethoxy group at the 1-position results in the formation of 1-(Difluoromethoxy)isoquinoline .


Chemical Reactions Analysis

Isoquinolines are weakly basic heterocycles that resemble pyridine in their stability against chemical attack . They can be considered as 10-electron π-aromatic and delocalized systems . The higher electron density at certain positions exerts considerable influence not only on their reactions but also on the reactivity of the substituents attached at various positions of the ring .


Physical And Chemical Properties Analysis

Isoquinolines are stable compounds with significant resistance to chemical attack . They are weakly basic heterocycles and can be considered as 10-electron π-aromatic and delocalized systems .

Safety And Hazards

The safety data sheet for a similar compound, 4-(Difluoromethoxy)phenyl isocyanate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Isoquinoline-enrooted organic small molecules represent a challenging molecular target in the organic synthesis arsenal due to their structural diversity and therapeutic importance . The current advancements in isoquinoline and related alkaloids could facilitate an in-depth understanding of their role in the drug discovery process .

properties

IUPAC Name

1-(difluoromethoxy)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c11-10(12)14-9-8-4-2-1-3-7(8)5-6-13-9/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZHAPUBIHSVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744491
Record name 1-(Difluoromethoxy)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethoxy)isoquinoline

CAS RN

1261636-30-9
Record name 1-(Difluoromethoxy)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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